

# Application of APX3330 in Diabetic Retinopathy Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes. The pathogenesis of DR is complex, involving chronic hyperglycemia, inflammation, oxidative stress, and angiogenesis. Current treatments, such as anti-VEGF injections and laser photocoagulation, are often invasive and target late-stage disease. There is a critical need for novel, non-invasive therapies that can address the early stages of DR and prevent its progression. APX3330 is an investigational, first-in-class, oral small molecule inhibitor of the reduction-oxidation effector factor-1 (Ref-1). By targeting Ref-1, APX3330 offers a novel therapeutic approach by simultaneously modulating downstream pathways involved in angiogenesis and inflammation, key drivers of diabetic retinopathy.

#### **Mechanism of Action**

APX3330 exerts its therapeutic effect by inhibiting the redox signaling function of Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1). Ref-1 is a dual-function protein with roles in both DNA base excision repair and the redox regulation of numerous transcription factors. In the context of diabetic retinopathy, the redox function of Ref-1 is particularly important. Under conditions of hyperglycemia and oxidative stress present in the diabetic retina, Ref-1 activity is upregulated.



Activated Ref-1 reduces and thereby activates several key transcription factors that are critical to the pathogenesis of diabetic retinopathy. These include:

- Hypoxia-inducible factor- $1\alpha$  (HIF- $1\alpha$ ): A master regulator of the cellular response to hypoxia, HIF- $1\alpha$  drives the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).
- Nuclear factor-kappa B (NF-κB): A key regulator of inflammation, NF-κB controls the expression of various pro-inflammatory cytokines and adhesion molecules.
- Signal transducer and activator of transcription 3 (STAT3): Involved in cell survival, proliferation, and inflammation.

By inhibiting the redox activity of Ref-1, APX3330 prevents the activation of these downstream transcription factors. This leads to a reduction in the expression of VEGF and pro-inflammatory cytokines, thereby addressing two of the primary pathological processes in diabetic retinopathy: abnormal angiogenesis and inflammation.[1]

## **Signaling Pathway**

The signaling pathway modulated by APX3330 is central to the progression of diabetic retinopathy. Hyperglycemia-induced oxidative stress leads to the activation of Ref-1, which in turn activates multiple downstream pathways.





Click to download full resolution via product page

Figure 1: APX3330 Mechanism of Action in Diabetic Retinopathy.

#### **Preclinical and Clinical Data**

APX3330 has been evaluated in both preclinical models of retinal disease and in a Phase 2 clinical trial for diabetic retinopathy (the ZETA-1 trial).

#### **Preclinical Data**

Preclinical studies have demonstrated that inhibition of Ref-1 by APX3330 can block retinal angiogenesis both in vitro and in vivo. These studies have shown that APX3330 can reduce the expression of VEGF and inflammatory cytokines in retinal cells exposed to high glucose conditions.

| Preclinical Study Parameter                     | Observation                                                                        |  |
|-------------------------------------------------|------------------------------------------------------------------------------------|--|
| Cell-based Assays                               |                                                                                    |  |
| Retinal Endothelial Cell Proliferation          | Reduced by APX3330 in a dose-dependent manner.                                     |  |
| Endothelial Cell Migration                      | Significantly inhibited by APX3330.                                                |  |
| Tube Formation (in vitro angiogenesis)          | Disrupted by APX3330 treatment.                                                    |  |
| VEGF mRNA and Protein Expression                | Downregulated in retinal cells treated with APX3330 under high-glucose conditions. |  |
| NF-ĸB Activation                                | Suppressed in retinal cells treated with APX3330.                                  |  |
| Animal Models (e.g., STZ-induced diabetic rats) |                                                                                    |  |
| Retinal Vascular Leakage                        | Reduced in diabetic animals treated with APX3330.                                  |  |
| Retinal Neovascularization                      | Inhibited in models of proliferative retinopathy.                                  |  |
| Inflammatory Cell Infiltration                  | Decreased in the retinas of APX3330-treated diabetic animals.                      |  |



#### **Clinical Data: ZETA-1 Trial**

The ZETA-1 trial was a multi-center, randomized, double-masked, placebo-controlled Phase 2 study that evaluated the safety and efficacy of oral APX3330 (600 mg/day) for 24 weeks in patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).[2][3][4][5] While the trial did not meet its primary endpoint of a  $\geq$ 2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS), it demonstrated a statistically significant and clinically meaningful reduction in the progression of the disease.[3][5]

| ZETA-1 Trial<br>Outcome               | APX3330 (n=51) | Placebo (n=52) | P-value |
|---------------------------------------|----------------|----------------|---------|
| Primary Endpoint                      |                |                |         |
| ≥2-step DRSS Improvement (Study Eye)  | 8%             | 8%             | NS      |
| Secondary and Post-<br>Hoc Analyses   |                |                |         |
| ≥3-step Binocular<br>DRSS Worsening   | 0%             | 16%            | <0.05   |
| Progression to Proliferative DR (PDR) | 11%            | 26%            | 0.13    |
| Loss of ≥5 BCVA<br>Letters            | 5%             | 19%            | 0.07    |

BCVA: Best-Corrected Visual Acuity; DRSS: Diabetic Retinopathy Severity Scale; NS: Not Significant.

The safety profile of APX3330 was favorable and consistent with previous studies in other indications.[2][3]

# **Experimental Protocols**



The following are generalized protocols for investigating the effects of a Ref-1 inhibitor, such as APX3330, in diabetic retinopathy research.

### **In Vitro Assays**

- 1. Cell Culture:
- Human retinal microvascular endothelial cells (HRMECs) are a relevant cell line for studying angiogenesis and inflammation in DR.
- Culture cells in appropriate media (e.g., EGM-2) and maintain under standard cell culture conditions (37°C, 5% CO2).
- To mimic diabetic conditions, cells can be exposed to high glucose (e.g., 25-30 mM) for 24-72 hours. Normal glucose (5 mM) serves as a control.
- 2. Cell Viability Assay (MTS/MTT):
- Seed HRMECs in a 96-well plate.
- Treat cells with varying concentrations of APX3330 (or vehicle control) under normal and high glucose conditions for 24-72 hours.
- Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
- Measure absorbance to determine cell viability.
- 3. Endothelial Cell Migration Assay (Wound Healing):
- Grow HRMECs to confluence in a 6-well plate.
- Create a "scratch" in the cell monolayer with a sterile pipette tip.
- Treat cells with APX3330 or vehicle under high glucose conditions.
- Capture images at 0 and 24 hours.
- Measure the change in the wound area to quantify cell migration.



- 4. Tube Formation Assay:
- Coat a 96-well plate with Matrigel.
- Seed HRMECs onto the Matrigel-coated wells.
- Treat cells with APX3330 or vehicle under high glucose conditions.
- Incubate for 6-18 hours to allow for tube formation.
- Quantify the number of branch points and total tube length using imaging software.
- 5. Gene Expression Analysis (qPCR):
- Treat HRMECs with APX3330 or vehicle under high glucose conditions.
- Isolate total RNA and synthesize cDNA.
- Perform quantitative PCR using primers for target genes (e.g., VEGF, ICAM-1, VCAM-1) and a housekeeping gene for normalization.
- 6. Protein Expression Analysis (Western Blot):
- Lyse treated HRMECs and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe with primary antibodies against target proteins (e.g., VEGF, NF-κB p65, HIF-1α) and a loading control.
- Incubate with secondary antibodies and detect chemiluminescence.





Click to download full resolution via product page

**Figure 2:** In Vitro Experimental Workflow for APX3330 Evaluation.

# In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Retinopathy

- 1. Induction of Diabetes:
- Use male Sprague-Dawley rats or C57BL/6J mice.
- Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.[2][3][6] The dose may need to be optimized (e.g., 50-65 mg/kg for rats).[5]
- Confirm diabetes by measuring blood glucose levels; animals with levels >250-300 mg/dL are considered diabetic.[4]
- 2. APX3330 Administration:
- APX3330 is an oral agent.[4][6] Administer the drug daily by oral gavage at predetermined doses.
- Treatment can be initiated either prophylactically (at the time of diabetes induction) or therapeutically (after the onset of retinopathy).
- 3. Assessment of Retinal Changes:



- Fundus Photography and Fluorescein Angiography: Monitor retinal vascular changes and leakage over time.
- Optical Coherence Tomography (OCT): Measure retinal thickness and identify macular edema.
- Electroretinography (ERG): Assess retinal function.
- Histology and Immunohistochemistry: At the end of the study, enucleate eyes and process for histology. Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31), inflammation (e.g., Iba1 for microglia), and neuronal damage.
- Molecular Analysis: Isolate retina and perform qPCR or Western blotting for target genes and proteins.



Click to download full resolution via product page

Figure 3: In Vivo Experimental Workflow for APX3330 Evaluation.

### Conclusion



APX3330 represents a promising, novel, oral therapeutic candidate for the treatment of diabetic retinopathy. Its unique mechanism of action, targeting the central redox signaling hub Ref-1, allows for the simultaneous inhibition of both angiogenesis and inflammation, two key pathological drivers of the disease. The favorable safety profile and the positive, albeit not primary endpoint-meeting, results from the ZETA-1 trial in preventing disease progression warrant further investigation in larger, registrational trials. The application notes and protocols provided here offer a framework for researchers to further explore the therapeutic potential of APX3330 and other Ref-1 inhibitors in the context of diabetic retinopathy and other retinal vascular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Streptozotocin-induced rat diabetes model [bio-protocol.org]
- 6. Streptozotocin-Induced Diabetic Retinopathy Experimentica [experimentica.com]
- To cite this document: BenchChem. [Application of APX3330 in Diabetic Retinopathy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134296#application-of-fb23-in-diabetic-retinopathy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com